2',3'-dideoxy-5-fluorouridine
Description
Contextualizing 2',3'-Dideoxy-5-Fluorouridine within Nucleoside Analog Research
Nucleoside analogs are a class of synthetic compounds that are structurally similar to naturally occurring nucleosides, the fundamental building blocks of DNA and RNA. mdpi.com These analogs can interfere with cellular processes involving nucleic acid synthesis, making them a cornerstone of antiviral and anticancer chemotherapy. mdpi.comnih.gov The core mechanism of many nucleoside analogs involves their conversion within the cell to the corresponding 5'-triphosphate form. mdpi.com This activated form can then act as a competitive inhibitor or an alternative substrate for DNA or RNA polymerases, leading to the termination of the growing nucleic acid chain.
This compound is a classic example of a dideoxynucleoside. The defining feature of dideoxynucleosides is the absence of hydroxyl groups at both the 2' and 3' positions of the sugar moiety. This structural modification is critical to their function. In natural DNA synthesis, the 3'-hydroxyl group is essential for forming the phosphodiester bond that links adjacent nucleotides. By lacking this group, dideoxynucleosides, once incorporated into a growing DNA chain, act as chain terminators, effectively halting further elongation.
The synthesis of this compound was first reported in 1967. acs.org Research into this and other dideoxynucleosides was significantly spurred by the discovery of their potential to inhibit reverse transcriptase, an enzyme crucial for the replication of retroviruses like the human immunodeficiency virus (HIV). This led to the development of a wide array of dideoxynucleoside analogs for therapeutic purposes.
Significance of Fluorinated Nucleosides in Biomedical Research
The incorporation of fluorine into nucleoside analogs represents a key strategy in medicinal chemistry to enhance their therapeutic properties. mdpi.comresearchgate.nettandfonline.com The substitution of a hydrogen atom or a hydroxyl group with fluorine, an element with high electronegativity and a small van der Waals radius, can profoundly influence the molecule's biological activity. mdpi.comnih.gov
Several advantages are associated with the fluorination of nucleosides:
Enhanced Metabolic Stability: Fluorine can block oxidative metabolism and increase the stability of the glycosidic bond, which connects the sugar to the nucleobase, making the analog more resistant to enzymatic degradation. mdpi.commdpi.comresearchgate.net
Altered Biological Activity: The strong electron-withdrawing nature of fluorine can alter the electronic properties of the nucleoside, potentially leading to stronger interactions with target enzymes. tandfonline.com For instance, the 5-fluorouracil (B62378) moiety in this compound is a well-known inhibitor of thymidylate synthase, a critical enzyme in DNA synthesis. cdnsciencepub.comnih.gov
Improved Pharmacokinetics: Fluorination can increase the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.nettandfonline.com
The development of fluorinated nucleosides has led to several clinically successful drugs for treating cancer and viral infections. mdpi.comresearchgate.net Research has explored the effects of fluorination at various positions on both the sugar and the base of the nucleoside, leading to a diverse library of compounds with a wide range of biological activities. mdpi.com For example, studies have investigated 2'- and 3'-fluorinated 2',3'-dideoxynucleoside analogs for their anti-HIV activity. acs.org Furthermore, the synthesis of derivatives, such as phosphoramidates of 3'-azido-2',3'-dideoxy-5-fluorouridine (B8681012), has been explored to potentially enhance anticancer activity. nih.govresearchgate.net
Research Findings on this compound and Related Analogs
Academic research has delved into the synthesis and biological evaluation of this compound and its analogs, revealing insights into their potential as antiviral and anticancer agents.
Antiviral and Anticancer Investigations
Studies have explored the activity of various derivatives. For example, 2',3'-dideoxy-beta-L-5-fluorocytidine, a related L-nucleoside, demonstrated potent antiviral activity against hepatitis B virus (HBV) and human immunodeficiency virus type 1 (HIV-1) in vitro. nih.gov In contrast, its D-configuration counterpart showed no activity against HBV at the same concentration. nih.gov Another related compound, 2',3'-didehydro-2',3'-dideoxy-5-fluorocytidine (D4FC), also exhibited potent anti-HIV activity. nih.gov
In the realm of anticancer research, phosphoramidate (B1195095) derivatives of 3'-azido-2',3'-dideoxy-5-fluorouridine have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines, with some derivatives showing significantly higher activity than the parent nucleoside. nih.govresearchgate.net The 5-fluorouracil analogues of D4FC, while less potent antivirals, displayed inhibitory activity against certain cancer cell lines. nih.gov
| Compound | Target | Observed Activity | Reference |
|---|---|---|---|
| 2',3'-dideoxy-beta-L-5-fluorocytidine | Hepatitis B Virus (HBV) | Potent antiviral activity in vitro. | nih.gov |
| 2',3'-dideoxy-beta-L-5-fluorocytidine | Human Immunodeficiency Virus type 1 (HIV-1) | Potent antiviral activity in vitro. | nih.gov |
| 2',3'-didehydro-2',3'-dideoxy-5-fluorocytidine (D4FC) | Human Immunodeficiency Virus (HIV) | Potent anti-HIV activity. | nih.gov |
| Phosphoramidates of 3'-azido-2',3'-dideoxy-5-fluorouridine | Human Cancer Cell Lines | Enhanced cytotoxic activity compared to parent nucleoside. | nih.govresearchgate.net |
Synthesis and Structural Modifications
The synthesis of this compound and its analogs has been a subject of medicinal chemistry research. The initial synthesis was reported in 1967. acs.org Since then, various synthetic routes and modifications have been explored to create a library of related compounds with diverse biological profiles. For instance, the synthesis of 3'-fluoro-2',3'-dideoxy-5-chlorouridine was part of a series of new 2'- and 3'-fluorinated 2',3'-dideoxynucleoside analogs investigated for anti-HIV-1 activity. acs.org
Structure
3D Structure
Propriétés
IUPAC Name |
5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O4/c10-6-3-12(9(15)11-8(6)14)7-2-1-5(4-13)16-7/h3,5,7,13H,1-2,4H2,(H,11,14,15)/t5-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRKKCRUCYZZTQ-CAHLUQPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=C(C(=O)NC2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506866 | |
| Record name | 5-Fluoro-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15379-30-3 | |
| Record name | 5-Fluoro-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 ,3 Dideoxy 5 Fluorouridine and Its Analogs
Chemical Synthesis Approaches
The synthesis of 2',3'-dideoxy-5-fluorouridine and its analogs relies on established principles of nucleoside chemistry, often involving multi-step pathways to achieve the desired modifications on the sugar and base moieties.
Total Synthesis Pathways
The synthesis of this compound can be achieved through a pathway starting from more common nucleoside precursors. One such route begins with 2'-deoxy-5-fluorouridine, which is first converted to its 2',3'-unsaturated derivative, 2',3'-dehydro-5-fluoro-2'-deoxyuridine. acs.org This intermediate, containing a double bond in the sugar ring, is a key precursor for obtaining the dideoxy structure. The subsequent step involves the hydrogenation of this unsaturated nucleoside. This reduction reaction saturates the double bond, removing the hydroxyl groups at the 2' and 3' positions and yielding the target compound, this compound. acs.org
Synthesis from Precursors (e.g., 5-fluoro-2'-deoxyuridine)
A prevalent strategy for synthesizing analogs of this compound uses the readily available precursor 5-fluoro-2'-deoxyuridine (B1346552) (Floxuridine). researchgate.net This approach involves several key transformations to modify the sugar ring.
A common pathway initiates with the protection of the 5'-hydroxyl group of 5-fluoro-2'-deoxyuridine. researchgate.net Subsequently, the 3'-hydroxyl group is activated, often by conversion to a mesylate or another suitable leaving group. This activation facilitates an intramolecular cyclization reaction, leading to the formation of a 2,3'-anhydro intermediate. researchgate.net This strained ring system is then susceptible to nucleophilic attack. For instance, reaction with an azide (B81097) source, such as sodium azide, opens the anhydro ring to introduce an azido (B1232118) group at the 3'-position, yielding 3'-azido-2',3'-dideoxy-5-fluorouridine (B8681012), a key intermediate for further derivatization. researchgate.net
Alternative methods starting from 2'-deoxy-5-fluorouridine involve direct modification without forming an anhydro ring. For example, treatment with methyltriphenoxyphosphonium iodide can be used to introduce iodine at specific positions, which can then be reduced. nih.gov One route involves treating the 3'-mesylate of the precursor with potassium tert-butoxide to create a 2',3'-unsaturated derivative, which is then hydrogenated to yield a trideoxy compound. nih.gov
Derivatization and Analog Synthesis
To explore structure-activity relationships and improve pharmacological properties, the core structure of this compound and its precursors are often derivatized.
Phosphoramidate (B1195095) prodrugs are designed to enhance cellular uptake and intracellular phosphorylation. A series of 4-chlorophenyl N-alkyl phosphoramidates of 3'-azido-2',3'-dideoxy-5-fluorouridine have been synthesized. researchgate.netnih.gov The synthesis involves the phosphorylation of the 5'-hydroxyl group of 3'-azido-2',3'-dideoxy-5-fluorouridine. This is achieved using a phosphorylating agent like 4-chlorophenyl phosphoroditriazolide, followed by a reaction with an appropriate amine to generate the final phosphoramidate derivative. researchgate.netnih.gov
Table 1: Synthesized 4-chlorophenyl N-alkyl phosphoramidates of 3'-azido-2',3'-dideoxy-5-fluorouridine
| Compound | N-Substituent |
|---|---|
| 12 | Methyl |
| 13 | Ethyl |
| 14 | Propyl |
| 15 | Isopropyl |
| 16 | Butyl |
| 17 | Propargyl |
| 18 | Benzyl |
| 19 | Pyrrolidinyl |
| 20 | Piperidinyl |
| 21 | Morpholinyl |
Source: Adapted from Lewandowska et al., 2013. nih.gov
The use of cyclic sulfites is a valuable technique in nucleoside chemistry for the activation of vicinal diols, such as those at the 2' and 3' positions of ribonucleosides. Treating a ribonucleoside like 5-fluorouridine (B13573) with thionyl chloride results in the formation of isomeric 2',3'-cyclic sulfite (B76179) intermediates. These intermediates effectively protect the 2' and 3' hydroxyls while activating the 5' position for further reactions, such as halogenation. While not a direct synthesis of the 2',3'-dideoxy compound, this method is crucial for creating precursors. The cyclic sulfite can be leveraged in multi-step syntheses where controlled reaction at other parts of the sugar moiety is required before subsequent deoxygenation at the 2' and 3' positions.
Modifying the furanose ring by replacing the ring oxygen or carbon atoms has led to the development of important nucleoside analogs.
Thiacytidine Analogs: A significant analog is 2'-deoxy-5-fluoro-3'-thiacytidine (FTC), where the 3'-carbon of the sugar ring is replaced by a sulfur atom. mdpi.com The synthesis of these oxathiolane nucleosides involves building the modified sugar ring separately and then coupling it with the pyrimidine (B1678525) base. google.com A key strategy involves the synthesis of a carboxylate derivative of the oxathiolane ring, which is then coupled with a silylated 5-fluorocytosine (B48100) in the presence of a Lewis acid like tin(IV) chloride (SnCl₄) to stereoselectively yield the desired β-isomer. google.com
Apio and Thioapio Analogs: Apio-nucleosides feature a branched sugar (apiofuranose), and their synthesis has been explored to create novel antiviral agents. Researchers have synthesized apio dideoxydidehydronucleosides, where the furanose oxygen and the double bond of a 2',3'-didehydro-2',3'-dideoxyribose are exchanged. acs.org The synthesis of a 5-fluorouracil (B62378) derivative (an apio dideoxydidehydronucleoside) was achieved starting from 1,3-dihydroxyacetone (B48652) and utilizing phenylselenenyl chemistry as a key step for constructing the sugar moiety before coupling with the base. acs.org Similarly, thioapio analogs, where the sugar ring oxygen is replaced by sulfur, have also been synthesized. acs.orgresearchgate.net
Enzymatic Synthesis Approaches
Enzymatic methods provide an alternative to traditional chemical synthesis, often offering higher selectivity and milder reaction conditions, thereby avoiding the need for extensive protection and deprotection steps. mdpi.comresearchgate.net
Nucleoside Phosphorylase Applications
Nucleoside phosphorylases (NPs) are enzymes that catalyze the reversible phosphorolysis of the glycosidic bond in nucleosides. unimi.it This reactivity can be harnessed in a transglycosylation reaction, where the sugar moiety from a donor nucleoside is transferred to a different nucleobase to form a new nucleoside. unimi.it
The synthesis of dideoxynucleosides, including analogs of this compound, has been investigated using this approach. A dual-enzyme system, combining a uridine (B1682114) phosphorylase (UP) and a purine (B94841) nucleoside phosphorylase (PNP), has been utilized for the synthesis of 2'-deoxy- and 2',3'-dideoxy-nucleoside derivatives. unimi.itresearchgate.net For example, a system using uridine phosphorylase from Clostridium perfringens (CpUP) and purine nucleoside phosphorylase from Aeromonas hydrophila (AhPNP) has been explored. unimi.itresearchgate.net While highly effective for some nucleosides, the efficiency can be substrate-dependent. It is noteworthy that some fluorinated dideoxyuridine analogs, such as 5-fluoro-2',3'-dideoxy-3'-fluorouridine, have been found to be weak inhibitors rather than substrates for enzymes like thymidine (B127349) phosphorylase, which could present challenges for direct synthesis. nih.gov
Table 1: Examples of Nucleoside Phosphorylase Applications in Nucleoside Synthesis This table presents data for related nucleoside syntheses to illustrate the general applicability of the enzymatic method.
| Enzyme System | Product | Sugar Donor | Conversion Yield | Reference |
|---|---|---|---|---|
| LrNDT-IMER | 5-fluoro-2'-deoxyuridine | 2'-Deoxyuridine | 65% | researchgate.net, unimi.it |
| LrNDT-IMER | 5-iodo-2'-deoxyuridine | 2'-Deoxyuridine | 59% | researchgate.net, unimi.it |
| CpUP/AhPNP-IMER | Arabinosyladenine | Not Specified | 60% | researchgate.net, unimi.it |
| BsPyNP | 5-fluoro-2'-deoxyuridine | 2'-Deoxyuridine | 68% | unimi.it |
IMER: Immobilized Enzyme Reactor; LrNDT: Lactobacillus reuteri Nucleoside 2'-deoxyribosyltransferase; CpUP: Clostridium perfringens Uridine Phosphorylase; AhPNP: Aeromonas hydrophila Purine Nucleoside Phosphorylase; BsPyNP: Bacillus subtilis Pyrimidine Nucleoside Phosphorylase; EcTP: Escherichia coli Thymidine Phosphorylase.
Deoxyribosyltransferase Catalysis
Nucleoside 2'-deoxyribosyltransferases (NDTs) are enzymes that catalyze the transfer of a 2-deoxyribose group between different purine or pyrimidine bases. nih.gov This makes them powerful biocatalysts for synthesizing a wide array of nucleoside analogs. nih.gov
The use of NDTs, particularly the enzyme from Lactobacillus reuteri (LrNDT), has been investigated for the synthesis of 2',3'-dideoxy nucleosides. unimi.itresearchgate.net Research has shown that immobilized LrNDT can catalyze the synthesis of dideoxynucleosides like didanosine (B1670492) with moderate conversion rates. researchgate.net
A significant challenge in using wild-type NDTs for dideoxynucleoside synthesis is the absence of the 3'-hydroxyl group in the substrate, which is typically important for enzyme activity. nih.gov To overcome this, protein engineering has been employed to "adapt" the enzyme for 2,3-dideoxyribosyl transfer. nih.gov Through random mutagenesis of NDT genes from Lactobacillus leichmannii and Lactobacillus fermentum, variants with single amino acid substitutions were created. nih.gov These mutations, such as G9S in the L. leichmannii enzyme, introduced a hydroxyl group into a key position in the active site, which compensated for its absence in the 2',3'-dideoxy substrate. nih.gov These evolved enzymes demonstrated significantly improved activity for the synthesis of 2',3'-dideoxynucleosides. nih.gov
Table 2: Research on Deoxyribosyltransferase for Dideoxynucleoside Synthesis
| Enzyme | Organism Source | Key Finding | Reference |
|---|---|---|---|
| Nucleoside 2'-deoxyribosyltransferase (NDT) | Lactobacillus leichmannii & Lactobacillus fermentum | Random mutagenesis (e.g., G9S substitution) adapted the enzyme for efficient 2,3-dideoxyribosyl transfer. | nih.gov |
| Nucleoside 2'-deoxyribosyltransferase (LrNDT) | Lactobacillus reuteri | LrNDT immobilized in a reactor was used to synthesize 2',3'-dideoxy and other nucleoside derivatives. | researchgate.net, unimi.it |
Structure Activity Relationship Sar Studies of 2 ,3 Dideoxy 5 Fluorouridine Analogs
Impact of Sugar Moiety Modifications
The sugar component of nucleoside analogs is a key determinant of their interaction with viral and cellular enzymes. Alterations to the furanose ring of 2',3'-dideoxy-5-fluorouridine have profound effects on its biological profile.
Dideoxy and Dehydro Modifications
The foundational 2',3'-dideoxy modification, which removes the hydroxyl groups at the 2' and 3' positions of the ribose sugar, is a hallmark of many nucleoside reverse transcriptase inhibitors. This modification prevents the formation of the 3'-5' phosphodiester bond, leading to chain termination of the growing viral DNA.
The introduction of a double bond between the 2' and 3' carbons, creating a 2',3'-didehydro-2',3'-dideoxy (d4) analog, further influences the compound's properties. For instance, the L-cytosine nucleoside analog, Elvucitabine (β-L-2′,3′-didehydro-2′,3′-dideoxy-5-fluorocytidine), demonstrates potent antiviral activity against HIV as a nucleoside reverse transcriptase inhibitor. nih.gov The unsaturation in the sugar ring flattens its conformation, which can affect how the molecule is recognized and phosphorylated by cellular kinases and incorporated by viral polymerases.
Fluoro and Thio Substitutions at Specific Positions (e.g., 2', 3', 4')
The strategic placement of fluorine or sulfur atoms at specific positions on the sugar ring significantly modulates the activity of this compound analogs.
Fluoro Substitutions: The introduction of a fluorine atom, due to its small size and high electronegativity, can alter the sugar pucker, metabolic stability, and interaction with target enzymes. nih.gov Studies on 2'-fluoro-2',3'-unsaturated d-nucleosides have shown that a 5-fluorocytosine (B48100) derivative exhibited an EC50 value of 0.82 μM against HIV-1. acs.orgnih.gov The presence of fluorine at the 2'-position can also increase the stability of the glycosidic bond against enzymatic cleavage. nih.gov
In one study, the introduction of a 3'-fluorine into β-D-2',3'-didehydro-2',3'-dideoxy-5-fluorocytidine markedly reduced its antiviral activity against both wild-type and lamivudine-resistant HIV-1. nih.gov This highlights the sensitivity of antiviral potency to the precise location of the fluoro substitution. Another series of 2'- and 3'-fluorinated 2',3'-dideoxynucleoside analogs identified 3'-fluoro-2',3'-dideoxy-5-chlorouridine as a highly selective anti-HIV-1 agent. acs.org
Thio Substitutions: Replacing the oxygen atom in the furanose ring with a sulfur atom at the 4' position (a 4'-thio modification) has been shown to yield compounds with potent antiviral activity. nih.gov Modification of the sugar ring of cytosine nucleoside analogs with a 4'-thia results in compounds that can potently inhibit wild-type HIV-1. nih.gov For example, the 5-fluorocytosine derivative, 5F-4'-thioFAC, has demonstrated potent antitumor activity. nih.gov
| Compound Modification | Target Virus | EC50 (μM) | Reference |
|---|---|---|---|
| 2'-fluoro-2',3'-unsaturated-5-fluorocytosine | HIV-1 | 0.82 | acs.orgnih.gov |
| β-D-2',3'-didehydro-2',3'-dideoxy-5-fluorocytidine | HIV-1 (wild-type) | 0.08 (EC90) | nih.gov |
| β-D-2',3'-didehydro-2',3'-dideoxy-3'-fluoro-5-fluorocytidine | HIV-1 (wild-type) | 37.5 (EC90) | nih.gov |
Stereochemical Influences (e.g., L-enantiomers)
The stereochemistry of the nucleoside analog is a critical factor in its biological activity. While natural nucleosides are of the D-configuration, many synthetic L-enantiomers have demonstrated potent antiviral effects with often reduced cellular toxicity.
Studies have consistently shown that the β-L-enantiomers of dideoxy- and didehydro-dideoxy-fluorocytidine analogs are more potent antiviral agents than their corresponding β-D-enantiomers. nih.gov For instance, β-L-2',3'-dideoxy-5-fluorocytidine (L-FDDC) was found to have more potent anti-HIV activity and a higher therapeutic index compared to its D-counterpart. nih.gov Similarly, the β-L-(-) isomer of 2',3'-dideoxy-3'-thiacytidine was the most potent enantiomer against HIV-1. nih.gov This enhanced activity is attributed to the differential interaction of L-nucleosides with viral reverse transcriptase compared to human DNA polymerases.
| Compound | Enantiomer | Antiviral Activity | Reference |
|---|---|---|---|
| 2',3'-dideoxy-5-fluorocytidine | β-L | More potent anti-HIV activity and higher therapeutic index | nih.gov |
| 2',3'-didehydro-2',3'-dideoxycytidine analogs | β-L | More potent than β-D enantiomers | nih.gov |
Furanose Ring Conformation Analysis
The five-membered furanose ring of a nucleoside is not planar and exists in a dynamic equilibrium between different puckered conformations, typically described as "North" (C3'-endo) and "South" (C2'-endo) conformers. calstate.edu The preferred conformation of the sugar ring is a crucial determinant for its recognition by viral and cellular enzymes. nih.gov
Influence of Base Moiety Modifications
While the sugar moiety is a primary site for modifications, alterations to the pyrimidine (B1678525) base also play a significant role in the SAR of these compounds.
Fluorine Substitution at C-5 Position of Uracil (B121893)
The substitution of a fluorine atom at the C-5 position of the uracil ring is a well-established strategy to enhance the biological activity of nucleoside analogs. This modification is present in the parent compound, this compound. The potent anticancer drug 5-fluorouracil (B62378) and its derivatives serve as a testament to the effectiveness of this substitution. nih.gov
Substituent Effects at the N6-position of Purine (B94841) Analogs
The exploration of substituent effects at the N6-position of purine analogs of 2',3'-dideoxynucleosides has been a key area of research in the development of novel therapeutic agents. Structure-activity relationship (SAR) studies have revealed that modifications at this position can significantly influence the biological activity of these compounds.
In a study focused on the anti-human immunodeficiency virus (HIV) activity of 6-substituted 2',3'-dideoxypurine nucleosides, a clear hierarchy of potency was established based on the nature of the substituent at the N6-position. The findings from this research indicate that a "bulk tolerance" effect at this position plays a crucial role in determining the antiviral efficacy of these analogs. nih.gov
| Substituent at N6-position | Relative Antiviral Potency |
|---|---|
| -NHMe (Methylamino) | Highest |
| -NH2 (Amino) | High |
| -Cl (Chloro) | Moderate |
| -N(Me)2 (Dimethylamino) | Moderate |
| -SMe (Methylthio) | Lower |
| -OH (Hydroxy) | Low |
| -NHEt (Ethylamino) | Low |
| -SH (Thiol) | Lowest |
| -NHBn (Benzylamino) | Lowest |
| -H (Hydrogen) | Lowest |
Linker and Duplex Drug Design for Enhanced Activity
The concept of "duplex drugs," where two active pharmacological agents are covalently linked, has been explored to enhance the therapeutic potential of nucleoside analogs like this compound. This approach aims to create prodrugs that can be cleaved in vivo to release the active monomers, potentially leading to improved efficacy and reduced side effects. nih.gov
Research has focused on creating duplex drugs by linking a derivative of this compound, namely 2'-deoxy-5-fluorouridine (5-FdU), with another potent anticancer nucleoside analog, 3'-C-ethynylcytidine (ECyd). nih.govnih.gov These studies have investigated different linker strategies to connect the two molecules and have evaluated the resulting cytotoxic activity.
Two primary types of linkers have been utilized in the design of these duplex drugs: a phosphodiester bond and a lipid-based linker.
Phosphodiester Linker: Isomeric duplex drugs have been synthesized where 5-FdU and ECyd are connected via a phosphodiester linkage, specifically 2'-deoxy-5-fluorouridylyl-(3'→5')-3'-C-ethynylcytidine [5-FdU(3'→5')ECyd] and 2'-deoxy-5-fluorouridylyl-(5'→5')-3'-C-ethynylcytidine [5-FdU(5'→5')ECyd]. nih.gov In vitro studies on a panel of 60 tumor cell lines revealed that these duplex drugs exhibit significant growth inhibition, with the 3'→5' isomer generally showing broader and more potent activity. nih.gov
Lipid Linker: Another approach involves a lipid-based linker, resulting in the compound 3'-C-ethynylcytidinylyl-(5'→1-O)-2-O-octadecyl-sn-glycerylyl-(3-O→5')-2'-deoxy-5-fluorouridine (ECyd-lipid-5-FdU). nih.gov This design aims to improve the pharmacological properties of the duplex drug.
Studies have demonstrated that these duplex drugs can achieve a potent cytotoxic effect at low micromolar concentrations, which is often more pronounced than an equimolar mixture of the individual drugs. nih.gov For instance, in studies on hepatoblastoma and melanoma cell lines, both the phosphodiester-linked and lipid-linked duplex drugs showed high cytotoxic efficacy. nih.govnih.gov
| Compound | Linker Type | Observed Activity | Cell Lines Tested |
|---|---|---|---|
| 5-FdU(3'→5')ECyd | Phosphodiester | High cytotoxic efficacy; 50% growth inhibition (IC50) ≤ 10⁻⁸ M in 44/58 cell lines. nih.gov Caused 75% melanoma cell death in the nanomolar to micromolar range. nih.gov | Panel of 60 tumor cell lines, Melanoma cell lines nih.govnih.gov |
| 5-FdU(5'→5')ECyd | Phosphodiester | High cytotoxic efficacy; 50% growth inhibition (IC50) ≤ 10⁻⁸ M in 25/53 cell lines. nih.gov | Panel of 53 tumor cell lines nih.gov |
| ECyd-lipid-5-FdU | Lipid | Potent cytotoxic effect at low μM concentrations, more pronounced than a mixture of the individual drugs. nih.gov Caused 75% melanoma cell death in the nanomolar to micromolar range. nih.gov | Hepatoblastoma (HUH6, HepT1), Melanoma cell lines nih.govnih.gov |
Mechanisms of Cellular Resistance to Fluoropyrimidines
Target Enzyme Alterations
The primary target of 2',3'-dideoxy-5-fluorouridine's active metabolite, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), is thymidylate synthase (TS). Alterations related to this enzyme are a key factor in drug resistance.
Increased expression of thymidylate synthase (TS) is a well-established mechanism of resistance to fluoropyrimidines. nih.gov The upregulation of TS can occur in response to treatment, effectively bypassing the dTMP depletion induced by the drug. nih.gov In various cancer cell lines, sensitivity to 5-fluorouracil (B62378) (5-FU), the compound to which floxuridine (B1672851) is catabolized, has been linked to TS levels. nih.gov
Genetic polymorphisms in the TS gene (TYMS) also play a crucial role in determining both response to treatment and toxicity. The promoter region of the TYMS gene contains a polymorphic tandem repeat sequence, most commonly double (2R) or triple (3R) repeats of a 28-bp sequence. nih.govnih.gov Individuals with a homozygous triple repeat (3R/3R) genotype have been shown to have significantly higher TS mRNA levels in tumor tissue compared to those homozygous for the double repeat (2R/2R). nih.gov This higher expression of TS can lead to reduced sensitivity to 5-FU-based chemotherapy. nih.gov
| Genotype | Effect on TS mRNA Levels | Clinical Outcome in 5-FU Treatment |
| S/S (2R/2R) | Lower | Higher response rate (e.g., 50%) |
| S/L (2R/3R) | Intermediate | Lower response rate (e.g., 15%) |
| L/L (3R/3R) | 3.6 times higher than S/S | Lowest response rate (e.g., 9%) |
| Data derived from studies on 5-FU in metastatic colorectal cancer. nih.gov |
For this compound to be effective, it must be converted into its active phosphorylated forms. A deficiency in the activating enzymes can lead to resistance. Thymidine (B127349) kinase is a critical enzyme in this activation pathway. Cells deficient in thymidine kinase are unable to efficiently convert floxuridine to FdUMP, rendering them resistant to the drug's cytotoxic effects. nih.gov Continuous exposure of cells to thymidine analogs has been shown to select for cell variants with reduced activity of thymidine kinase 1 (TK1) and thymidine kinase 2 (TK2), contributing to cross-resistance. nih.gov
Conversely, the catabolism of fluoropyrimidines can inactivate the drug before it reaches its target. The rate-limiting enzyme in the catabolism of 5-FU is dihydropyrimidine (B8664642) dehydrogenase (DPD), encoded by the DPYD gene. europeanreview.orgnih.gov Genetic variants of DPYD that lead to reduced or absent DPD activity can result in a decreased clearance of 5-FU, which, while increasing toxicity, highlights the enzyme's role in modulating drug levels. nih.govecancer.org Polymorphisms in the DPYD gene are associated with variations in DPD enzyme activity and can influence the efficacy and toxicity of fluoropyrimidine-based treatments. researchgate.net
Drug Transport Modulations (Influx/Efflux)
The concentration of a drug within a cancer cell is a balance between its influx and efflux. Resistance can arise from decreased uptake or increased removal of the drug from the cell. qiagen.com The ATP-binding cassette (ABC) family of transporter proteins are major contributors to the efflux of various drugs, a phenomenon known as multidrug resistance. nih.gov
Specifically, multidrug resistance-associated protein 5 (MRP5) and MRP8 have been implicated in the transport of fluoropyrimidines. nih.gov Increased expression of MRP5 has been correlated with reduced cellular sensitivity to 5-FU in pancreatic cancer cell lines. nih.gov Overexpression of MRP5 in cancer cells leads to a significant reduction in the accumulation of 5-FU and consequently, decreased cytotoxicity. nih.gov
| Transporter | Function | Implication in Resistance |
| MRP5 (ABCC5) | Efflux of various molecules, including nucleotide analogs. | Increased expression is associated with reduced sensitivity to 5-FU. |
| MRP8 (ABCC11) | Efflux of compounds including 5'-fluoro-2'-deoxyuridine. | Potential role in reducing intracellular drug concentration. |
| Information based on studies of fluoropyrimidine transport. nih.govnih.gov |
Evasion of Apoptosis Pathways
Apoptosis, or programmed cell death, is a key mechanism by which chemotherapeutic agents kill cancer cells. Tumor cells can develop resistance by altering the molecular pathways that control apoptosis. The Bcl-2 family of proteins are central regulators of this process, with some members (like Bcl-2 and Bcl-X(L)) being anti-apoptotic and others (like Bax and Bak) being pro-apoptotic.
Treatment with 5-FU has been shown to induce apoptosis in colon cancer cells by modulating the levels of these proteins. nih.gov A higher ratio of the anti-apoptotic Bcl-X(L) to the pro-apoptotic Bax protein has been correlated with reduced chemosensitivity to 5-FU, irrespective of the p53 tumor suppressor gene status. nih.govnih.govresearchgate.net
Another mechanism for evading cell death is through autophagy. In 5-FU-resistant colorectal cancer cells, autophagy can act as a survival mechanism by eliminating the FdUMP-TS ternary complex, which is the inhibited form of the target enzyme. nih.gov Inhibition of autophagy in these resistant cells leads to an accumulation of the FdUMP-TS complex and increases the cytotoxic effects of 5-FU. nih.gov
DNA Damage Repair Mechanisms
The incorporation of fluoropyrimidine metabolites into DNA is a significant contributor to their cytotoxicity. nih.gov Consequently, the cell's ability to repair this DNA damage is a critical determinant of its survival and resistance.
Base excision repair (BER) is the primary pathway for the removal of 5-fluorouracil incorporated into DNA. semanticscholar.orgnih.gov This process is initiated by uracil-DNA glycosylase (UNG). nih.gov However, disabling key components of the BER pathway, such as XRCC1 or APE1, has been shown to sensitize colon cancer cells to floxuridine but not to 5-FU, suggesting that the DNA-damaging effects are more critical for floxuridine's cytotoxicity. plos.org
The DNA mismatch repair (MMR) system also plays a role in the cellular response to fluoropyrimidine-induced DNA damage. MMR-proficient cells are more sensitive to the cytotoxic effects of floxuridine than MMR-deficient cells. nih.gov The MMR system can recognize the misincorporated 5-FU in DNA, which can trigger cell cycle arrest and apoptosis. nih.govnih.govnih.gov Defects in the MMR system can therefore lead to resistance.
Role of Non-Coding RNAs (e.g., microRNAs)
Non-coding RNAs, such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), have emerged as significant regulators of gene expression and are deeply involved in the development of drug resistance. nih.govnih.govmdpi.com
Several miRNAs have been identified that modulate sensitivity to 5-FU. For instance, miR-21 can induce resistance to 5-FU by down-regulating the expression of the human DNA MutS homolog 2 (hMSH2), a key component of the MMR pathway. nih.gov Other miRNAs, such as miR-27a and miR-494, can regulate the expression of DPD, thereby affecting 5-FU catabolism and toxicity. europeanreview.orgnih.gov
Long non-coding RNAs also contribute to fluoropyrimidine resistance. The lncRNA snaR, for example, has been found to be downregulated in 5-FU-resistant colon cancer cells. nih.govkoreascience.kr The loss of snaR expression was shown to decrease cell death following 5-FU treatment, indicating its role in promoting drug sensitivity. nih.govkoreascience.kr The differential expression of various lncRNAs in resistant cells suggests a complex regulatory network influencing the cellular response to chemotherapy. nih.govnih.gov
Autophagy Regulation
Autophagy is a cellular process involving the degradation of cellular components to maintain homeostasis. In the context of cancer therapy, autophagy can have a dual role, either promoting cell survival or contributing to cell death. In response to the cellular stress induced by fluoropyrimidines, cancer cells can upregulate autophagy as a survival mechanism. This process can help remove damaged organelles and proteins, providing the cell with nutrients and energy to withstand the cytotoxic effects of the drug.
Table 1: Key Proteins Involved in Autophagy Regulation in Cancer
| Protein | Function in Autophagy | Implication in Drug Resistance |
| Beclin-1 | Essential for the initiation of the autophagosome. | Upregulation can promote survival and resistance. |
| LC3-II | Marker for autophagosome formation. | Increased levels indicate active autophagy. |
| p62/SQSTM1 | Adaptor protein that targets ubiquitinated proteins for autophagy. | Accumulation can indicate impaired autophagic flux. |
| ATG5 | Crucial for the elongation of the autophagosome membrane. | Essential for the completion of autophagy. |
| ATG7 | E1-like activating enzyme essential for two ubiquitin-like conjugation systems in autophagy. | A key regulator of the autophagic process. |
This table is based on general knowledge of autophagy in cancer and is not specific to this compound due to a lack of available data.
Epithelial-Mesenchymal Transition (EMT) and Cancer Stem Cell Involvement
The epithelial-mesenchymal transition (EMT) is a biological process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties to become mesenchymal stem cells. This process is not only crucial in embryonic development but is also implicated in cancer progression and drug resistance. Cancer cells that undergo EMT often acquire resistance to various chemotherapeutic agents, including fluoropyrimidines.
EMT is closely linked to the biology of cancer stem cells (CSCs). CSCs are a subpopulation of tumor cells that possess self-renewal capabilities and are often inherently resistant to chemotherapy. Treatment with fluoropyrimidines can inadvertently select for and enrich the population of CSCs, leading to tumor recurrence and metastasis. Studies have shown that 5-FU treatment can induce an EMT-like phenotype in cancer cells, contributing to acquired resistance. nih.gov
Given that this compound is a fluoropyrimidine nucleoside, it is conceivable that prolonged exposure to this compound could also drive cancer cells to undergo EMT and enrich the CSC population, thereby fostering a resistant phenotype.
Table 2: Markers Associated with EMT and Cancer Stem Cells
| Marker | Type | Association with Resistance |
| E-cadherin | Epithelial marker | Loss is a hallmark of EMT and associated with increased resistance. |
| N-cadherin | Mesenchymal marker | Gain is a hallmark of EMT and linked to a more invasive phenotype. |
| Vimentin | Mesenchymal marker | Upregulation is associated with EMT and chemoresistance. |
| CD44 | Cancer stem cell marker | High expression is linked to stemness and resistance to therapy. |
| ALDH1 | Cancer stem cell marker | High activity is associated with CSC populations and poor prognosis. |
This table is based on general knowledge of EMT and CSCs in cancer and is not specific to this compound due to a lack of available data.
Redox Imbalances
Cancer cells often exhibit a state of increased oxidative stress due to their high metabolic rate and production of reactive oxygen species (ROS). To counteract this, cancer cells also have enhanced antioxidant systems. This delicate balance, known as redox homeostasis, can be disrupted by chemotherapeutic agents.
Fluoropyrimidines can induce the production of ROS, which can lead to DNA damage and cell death. However, cancer cells can adapt to this increased oxidative stress by upregulating their antioxidant defenses, thereby mitigating the drug's efficacy and leading to resistance. Mechanisms such as increased expression of antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase) and the master antioxidant regulator Nrf2 can contribute to this resistance.
While there is no direct research on how this compound specifically impacts the redox balance in cancer cells, its mechanism of action as a nucleoside analog likely involves the generation of cellular stress that could trigger these adaptive antioxidant responses, contributing to the development of resistance.
Table 3: Key Components of the Cellular Redox System
| Component | Role in Redox Balance | Implication in Drug Resistance |
| Reactive Oxygen Species (ROS) | Signaling molecules and inducers of cellular damage. | High levels can be cytotoxic, but cancer cells can adapt. |
| Glutathione (GSH) | Major cellular antioxidant. | Elevated levels can neutralize drug-induced ROS. |
| Thioredoxin (Trx) | Antioxidant protein involved in redox signaling. | Overexpression can protect cells from oxidative stress. |
| Nrf2 | Transcription factor that regulates antioxidant gene expression. | Activation can lead to broad-spectrum drug resistance. |
This table is based on general knowledge of redox imbalances in cancer and is not specific to this compound due to a lack of available data.
In Vitro Biological Activities and Preclinical Research Applications
Anti-Cancer Activity in Cell Lines
The anti-cancer potential of fluoropyrimidines has been extensively studied across numerous human cancer cell lines. Research has primarily focused on compounds like 5-Fluorouracil (B62378) (5-FU), 5'-deoxy-5-fluorouridine (5'-dFUrd), and 2'-deoxy-5-fluorouridine (5-FUdr), which act as precursors or analogs to the cytotoxic metabolite that inhibits DNA synthesis.
Cytotoxic Evaluation in Human Cancer Cell Lines
The cytotoxicity of fluoropyrimidine nucleosides varies significantly among different cancer cell types. Studies have established the concentration of these compounds required to inhibit cell growth by 50% (IC50) or the lethal dose for 50% of cells (LD50).
HeLa (Cervical Cancer): The combination of 5'-deoxy-5-fluorouracil (5'-dFUrd) with folinic acid has been shown to significantly decrease the clonogenic efficiency of HeLa cells. nih.gov
MCF-7 (Breast Cancer): 5'-dFUrd demonstrated potent activity against MCF-7 breast carcinoma cells, with a 3-hour LD50 value of 35 µM. nih.gov
Melanoma: While a phase II study found that the 5-FU prodrug doxifluridine (B1684386) had no useful activity against malignant melanoma, other research has shown that duplex drugs incorporating 2'-deoxy-5-fluorouridine (5-FdU) can induce melanoma cell death at nanomolar and micromolar concentrations.
Gastric Adenocarcinoma: A duplex drug linking 2'-deoxy-5-fluorouridine with 3'-C-ethynylcytidine showed high cytostatic potential in human gastric adenocarcinoma cell lines 23132/87 and MKN-45. mdpi.com
Ovarian Cancer: Limited information is available regarding the direct cytotoxic effects of 2',3'-dideoxy-5-fluorouridine on ovarian cancer cell lines. However, various cell lines such as OVCAR3, OVCAR4, SKOV3, and CAOV3 are commonly used to study the cytotoxicity of potential anti-cancer agents. godiscoverylab.com
L1210 Leukemia: 5-Fluoro-2',3'-dideoxy-3'-fluorouridine has been studied for its effects on L1210 leukemia cell division. nih.gov
Colon Tumor Cells (HT-29, HCT-8): Studies on the human colon carcinoma cell line HCT-8 have investigated resistance mechanisms to 5-FU and 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd). nih.gov In HT-29 colon cancer cells, 5-fluoro-2'-deoxyuridine (FUdR) acted synergistically with other compounds to inhibit cell growth. nih.gov
It is noteworthy that a study on a series of 5-(trifluoroethoxymethyl)-2',3'-dideoxyuridines and 5-[bis(trifluoroethoxy)-methyl]-2',3'-dideoxyuridines found that these compounds exhibited low cytotoxicity and were inactive against a panel of cancer cells in vitro. nih.gov
| Compound | Cell Line | Cancer Type | Activity Metric | Value | Source |
|---|---|---|---|---|---|
| 5'-deoxy-5-fluorouridine (5'-dFUrd) | MCF-7 | Breast | LD50 (3-hr) | 35 µM | nih.gov |
| 5-FUdr-Monoclonal Antibody Conjugate | E3 (murine thymoma) | Thymoma | IC50 | 6 nM | nih.gov |
| 5-fluoro-2'-deoxyuridine (5-FUdr) | E3 (murine thymoma) | Thymoma | IC50 | 0.51 nM | nih.gov |
Inhibition of Cell Proliferation
A primary mechanism of action for fluoropyrimidines is the inhibition of cancer cell proliferation. This is achieved by interfering with the synthesis of DNA, which is essential for cell division.
Research has demonstrated that:
5-FU treatment can significantly arrest colon cancer cells in the G1/S and S phases of the cell cycle. mdpi.com
In colorectal cancer cell lines HCT116 and SW480, 5-FU induces a time-dependent inhibition of cell growth. nih.gov
The cytotoxic effects of these compounds often correlate with the suppression of DNA synthesis. nih.gov This inhibition is primarily due to the blockage of thymidylate synthase, a critical enzyme in the DNA synthesis pathway. nih.gov
Induction of Apoptosis in Cancer Cell Models
Beyond halting proliferation, fluoropyrimidines can induce programmed cell death, or apoptosis, in cancer cells. This is a key component of their therapeutic effect.
Studies have shown:
In colorectal cancer cells, 5-FU-induced apoptosis is dependent on caspase-9 activation. nih.gov
Treatment of colorectal adenocarcinoma cells with 5-FU leads to characteristic features of apoptosis, including the condensation of nuclei, a reduction in the expression of the anti-apoptotic gene Bcl-2, and an increase in the expression of pro-apoptotic genes Bax and Bad, as well as caspases 3 and 8. mdpi.com
The combination of 5-FU with other agents can synergistically induce apoptosis in human breast cancer cells (MCF-7).
Reversal of 5-Fluorouracil Resistance in Cell Models
A significant challenge in cancer therapy is the development of drug resistance. Research has focused on understanding and overcoming resistance to 5-FU. nih.govdntb.gov.ua
Key mechanisms of 5-FU resistance include:
Alterations in drug transport. researchgate.net
Evasion of apoptosis. mdpi.comresearchgate.net
Changes in the cell cycle and DNA-damage repair machinery. researchgate.net
Strategies to reverse 5-FU resistance have been explored in cell models. One prominent approach involves the inhibition of the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), which catabolizes 5-FU into inactive metabolites. nih.gov DPD-inhibitory fluoropyrimidines have been developed to enhance the anticancer effects of 5-FU. nih.gov Additionally, impaired drug transport has been identified as a mechanism of resistance to FdUrd in human colon carcinoma cell lines. nih.gov
Anti-Viral Activity in Cell Culture Models
While the anti-cancer applications of this compound itself are not well-documented, various fluorinated 2',3'-dideoxynucleoside analogues have been synthesized and evaluated for their potential as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV).
Inhibition of Human Immunodeficiency Virus (HIV) Replication in Primary Human Lymphocytes
The mechanism of action for these nucleoside analogs involves the inhibition of reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV.
Key findings include:
A series of 2'- and 3'-fluorinated 2',3'-dideoxynucleosides were evaluated for their ability to inhibit HIV-1 replication in MT-4 cells. nih.gov
Among these, 3'-fluoro-2',3'-dideoxy-5-chlorouridine was identified as the most selective inhibitor of HIV-1 replication, with a selectivity index comparable to azidothymidine (AZT). nih.govacs.org
The 5'-triphosphate of the C-5-chloro-substituted derivative of 2',3'-dideoxy-3'-fluorouridine (B52696) (FddUrd) proved to be a highly active and selective inhibitor of HIV reverse transcriptase. nih.gov
2′,3′-dideoxy-2′,3′-didehydro-β-l(−)-5-fluorocytidine [l(−)Fd4C] is a potent inhibitor of HIV in cell culture. nih.gov When used in combination with other anti-HIV drugs like AZT or D4T, it synergistically inhibits HIV replication. nih.gov
2',3'-dideoxy-β-L-5-fluorocytidine was also found to be a potent anti-HIV-1 agent. nih.gov
| Compound | Virus | Cell Line | Activity Metric | Value | Source |
|---|---|---|---|---|---|
| 3'-fluoro-2',3'-dideoxy-5-chlorouridine | HIV-1 | MT-4 | ED50 | 0.0035 µM | nih.gov |
| 2',3'-dideoxy-β-L-5-fluorocytidine (β-L-FddC) | HIV-1 | - | ED50 | 0.5 µM | nih.gov |
| 2',3'-dideoxy-β-D-5-fluorocytidine (β-D-FddC) | HIV-1 | - | ED50 | 2 µM | nih.gov |
Advanced Research Applications
As a 2',3'-dideoxynucleoside, this compound belongs to a class of compounds fundamentally important to molecular biology. The absence of a 3'-hydroxyl group makes dideoxynucleotides natural chain terminators of DNA synthesis. When incorporated by a DNA polymerase into a growing DNA strand, no further nucleotides can be added, halting elongation. This principle is the basis for Sanger sequencing, the foundational method of DNA sequencing. While specific applications of this compound as a molecular probe are not prominently documented in the available research, its structure makes it a candidate for such roles in techniques requiring controlled termination of nucleic acid synthesis.
Fluorinated nucleosides are a cornerstone of medicinal chemistry for developing antiviral and anticancer agents. mdpi.com The synthesis of compounds like this compound often involves the glycosylation of a modified nucleobase, such as 5-fluorouracil, with a protected sugar moiety. nih.gov Once synthesized, this compound can serve as a valuable precursor or scaffold for the creation of more complex, second-generation nucleoside analogs. nih.gov Researchers can introduce further modifications to the sugar or base portions of the molecule to enhance metabolic stability, improve activity against viral enzymes, or alter its cellular uptake and phosphorylation profile. mdpi.comnih.gov
This compound is a useful tool for dissecting cellular and viral biochemical pathways. By analogy with extensively studied related compounds like 5-fluorouracil (FU) and 5-fluoro-2'-deoxyuridine (FUdR), its primary mechanism of action after intracellular phosphorylation is the inhibition of thymidylate synthase. nih.govnih.gov
Inhibition of this key enzyme blocks the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), thereby depleting the cellular pool of deoxythymidine triphosphate (dTTP), an essential building block for DNA synthesis. nih.govnih.gov This leads to a marked suppression of DNA replication. nih.gov Studying the downstream effects of this inhibition allows researchers to investigate cellular responses to DNA damage, cell cycle checkpoints, and the mechanisms of programmed cell death. nih.gov Furthermore, its metabolites may be misincorporated into DNA and RNA, providing a model for studying DNA repair pathways and the consequences of altered RNA function. nih.govoncoscience.us
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2',3'-dideoxy-5-fluorouridine derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis often involves cyclonucleoside intermediates. For example, 5'-O-benzoyl-2'-deoxy-5-fluoro-2,3'-O-cyclouridine (104) reacts with lithium azide in DMF to form 3'-azido-2',3'-dideoxy-5-fluorouridine (105) with low yields (~30%). Optimizing temperature (e.g., 80°C), solvent polarity, and stoichiometry of azide nucleophiles can improve yields, though challenges persist due to competing side reactions . Alternative routes include phosphoramidate derivatization to enhance bioavailability .
Q. How does this compound inhibit DNA synthesis in cancer cells?
- Methodological Answer : The compound acts as a chain terminator by lacking 3'-OH groups, preventing elongation during DNA replication. Its 5-fluorouracil moiety further inhibits thymidylate synthase, depleting dTTP pools. To validate this, researchers use tritiated thymidine incorporation assays or flow cytometry to measure S-phase arrest in HeLa, KB, or MCF-7 cells .
Q. What analytical techniques are critical for confirming the structural integrity of this compound analogs?
- Methodological Answer : Nuclear magnetic resonance (NMR) (e.g., -NMR for fluorine positioning) and high-resolution mass spectrometry (HRMS) are essential. X-ray crystallography may resolve ambiguous stereochemistry in cyclonucleoside intermediates . Purity is validated via HPLC with UV detection at 260 nm .
Advanced Research Questions
Q. How do structural modifications (e.g., 3'-azido vs. 3'-amino groups) impact anticancer activity and selectivity?
- Methodological Answer : 3'-Amino derivatives (e.g., 3'-amino-2',3'-dideoxy-5-fluorouridine) exhibit superior cytotoxicity (ED = 1–15 µM in L1210/S180 cells) compared to 3'-azido analogs. This is attributed to enhanced cellular uptake and metabolic activation. Researchers use comparative IC profiling across cell lines and pharmacokinetic studies (e.g., plasma stability assays) to evaluate selectivity .
Q. What experimental strategies resolve contradictions in cytotoxicity data across different cancer cell lines?
- Methodological Answer : Discrepancies (e.g., higher activity in KB vs. MCF-7 cells) may arise from differential expression of nucleoside transporters or activating enzymes. Strategies include:
- Knockdown/overexpression of key transporters (hENT1, hCNT3) via siRNA.
- Metabolite profiling (LC-MS/MS) to quantify intracellular activation to 5-fluoro-dUMP.
- Cross-validation with fluorogenic probes to map enzyme activity (e.g., thymidine kinase) .
Q. How can researchers optimize the therapeutic index of this compound derivatives to reduce off-target toxicity?
- Methodological Answer : Prodrug strategies, such as phosphoramidates or lipid conjugates, improve tumor targeting. For example, 3'-azido-2',3'-dideoxy-5-fluorouridine phosphoramidates show enhanced cytotoxicity (IC = 0.5–2 µM) while sparing normal fibroblasts. In vivo efficacy is tested using xenograft models with toxicity monitored via serum ALT/AST levels .
Q. What are the limitations of current in vitro models for predicting in vivo efficacy of this compound analogs?
- Methodological Answer : In vitro models often fail to replicate metabolic clearance or tumor microenvironment factors. For instance, 3'-amino-2',3'-dideoxy-5-fluorouridine showed no activity in murine L1210 leukemia models despite potent in vitro effects. Researchers address this by:
- Using 3D spheroid cultures with stromal co-cultures.
- Performing PK/PD modeling to correlate plasma exposure with tumor growth inhibition .
Q. How do sugar ring conformations (e.g., North vs. South puckering) influence the antiviral or anticancer activity of dideoxy nucleosides?
- Methodological Answer : South-configured sugars (C2'-endo) enhance binding to viral polymerases or human DNA polymerases. Conformational analysis via -NMR coupling constants or molecular docking (e.g., AutoDock Vina) predicts activity. For example, this compound adopts a South conformation, favoring incorporation into DNA .
Methodological Challenges and Contradictions
- Low Synthetic Yields : The azide substitution step in cyclonucleosides remains inefficient (<40% yield). Alternative approaches, such as microwave-assisted synthesis or flow chemistry, are under investigation .
- Divergent Cell Line Responses : HeLa cells may overexpress repair enzymes (e.g., PARP1), conferring resistance. Combinatorial screens with PARP inhibitors (e.g., olaparib) can identify synergies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
